molecular formula C10H11FO3 B13943914 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone

Cat. No.: B13943914
M. Wt: 198.19 g/mol
InChI Key: QQWWAAOZDVQBAF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-3,6-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand the interactions of fluoro-substituted aromatic compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
  • 1-(2,6-Difluorophenyl)ethanone
  • 1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone

Comparison: 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(2-fluoro-3,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11FO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-5H,1-3H3

InChI Key

QQWWAAOZDVQBAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)OC)OC

Origin of Product

United States

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